molecular formula C16H11N3O2 B2956475 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine CAS No. 672925-33-6

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine

Cat. No. B2956475
CAS RN: 672925-33-6
M. Wt: 277.283
InChI Key: IYZGPQXNIZLGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” is a chemical compound with the molecular formula C16H11N3O2. It is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine”, involves numerous methods . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol which served as a new starting material for all new compounds in this research .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” is characterized by the presence of a pyrimidine ring . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” include its molecular formula C16H11N3O2 and molecular weight 277.283. More detailed properties like melting point, boiling point, density, and toxicity information can be found on chemical databases .

Scientific Research Applications

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine: A Comprehensive Analysis of Scientific Research Applications:

Cancer Research: Inhibitory Activity

This compound has shown significant inhibitory activity against various cancer cell lines. For instance, certain derivatives have demonstrated substantial inhibitory effects with low IC50 values, indicating strong potential for development as cancer therapeutics .

Scaffold for Cytotoxic Agents

The chemical structure of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine serves as a scaffold that can be modified to enhance cytotoxic activity against cancer cells. This adaptability allows for the development of novel cancer treatments .

P-glycoprotein Interaction Studies

Research has been conducted on derivatives of this compound for their interaction with P-glycoprotein, a protein often associated with multidrug resistance in cancer cells. Understanding this interaction can lead to more effective cancer treatments .

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold is frequently used as a pharmacophore in compounds active against various molecular targets, including potent kinase inhibitors. Kinase inhibition is a crucial strategy in targeted cancer therapy .

Immunomodulation

Some derivatives based on the isoxazolo[5,4-d]pyrimidine structure have been studied for their immunomodulatory properties, which could be beneficial in treating diseases that involve the immune system .

Antiviral Agents

The structural element of oxazolo[5,4-d]pyrimidine has also been incorporated into compounds with antiviral properties, expanding its potential applications beyond oncology .

Toll-like Receptor Agonists

Structural optimization studies have led to the development of novel Toll-like receptor agonists based on the isoxazolo[5,4-d]pyrimidine scaffold, demonstrating high selectivity and potency .

Chemical Properties and Physical Data

For researchers interested in the fundamental aspects of this compound, resources are available detailing its chemical properties, structure, melting point, boiling point, density, molecular formula and weight, physical properties, and toxicity information .

Future Directions

The future directions for “3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine” could involve further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its mechanism of action . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGPQXNIZLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.